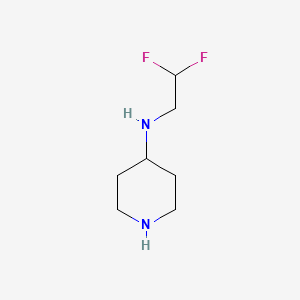

N-(2,2-Difluoroethyl)piperidin-4-amine

説明

N-(2,2-Difluoroethyl)piperidin-4-amine is a piperidine derivative characterized by a 2,2-difluoroethyl substituent attached to the nitrogen atom of the piperidine ring and an amine group at the 4-position. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications for targeted biological activity. It has been utilized as a key intermediate in synthesizing antimalarial agents, such as 1,5-naphthyridine derivatives acting as Plasmodium phosphatidylinositol inhibitors .

特性

分子式 |

C7H14F2N2 |

|---|---|

分子量 |

164.20 g/mol |

IUPAC名 |

N-(2,2-difluoroethyl)piperidin-4-amine |

InChI |

InChI=1S/C7H14F2N2/c8-7(9)5-11-6-1-3-10-4-2-6/h6-7,10-11H,1-5H2 |

InChIキー |

GPOOIAWPROODMH-UHFFFAOYSA-N |

正規SMILES |

C1CNCCC1NCC(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Difluoroethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method includes the use of 2,2-difluoroethylamine as a starting material, which undergoes nucleophilic substitution with piperidin-4-amine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products .

化学反応の分析

Types of Reactions: N-(2,2-Difluoroethyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted piperidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidines .

科学的研究の応用

N-(2,2-Difluoroethyl)piperidin-4-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of N-(2,2-Difluoroethyl)piperidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations on the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is a common site for structural modifications, significantly influencing pharmacological and physicochemical properties. Below is a comparative analysis:

Key Observations :

- Fluorinated Derivatives : The difluoroethyl (N-(2,2-Difluoroethyl)) and trifluoroethyl (N-(2,2,2-Trifluoroethyl)) groups enhance lipophilicity and metabolic stability, making these compounds suitable for CNS-targeting drugs .

- Aromatic Substitutions : Phenethyl or aryl groups (e.g., 4-methoxyphenyl) are common in opioid analogues like fentanyl derivatives, where bulky substituents improve μ-opioid receptor binding .

- Heterocyclic Moieties : Thiophene-containing derivatives (e.g., N-(2-(Thiophen-2-yl)ethyl)) may interact with serotonin or dopamine receptors due to sulfur’s electronic effects .

Amine Group Modifications

The 4-amine group in piperidine derivatives is critical for hydrogen bonding and target engagement.

Key Observations :

Notes

Fluorine’s Role : Difluoroethyl/trifluoroethyl groups balance lipophilicity and polarity, optimizing drug-likeness .

Structural Liability : Free amines (e.g., N-(2,2-Difluoroethyl)piperidin-4-amine) are prone to protonation at physiological pH, affecting solubility and binding .

Safety Considerations : Phenethyl-substituted piperidines (e.g., fentanyl analogues) require stringent regulatory control due to overdose risks .

生物活性

N-(2,2-Difluoroethyl)piperidin-4-amine is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

N-(2,2-Difluoroethyl)piperidin-4-amine possesses a piperidine ring substituted with a difluoroethyl group. The presence of fluorine atoms enhances its lipophilicity and bioavailability, which are critical factors for central nervous system (CNS) activity. The chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₄F₂N₂ |

| Molecular Weight | 164.20 g/mol |

| Key Functional Groups | Amine, Difluoroethyl |

The biological activity of N-(2,2-Difluoroethyl)piperidin-4-amine is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The difluoroethyl group enhances binding affinity to these targets, leading to modulation of their activity. Key mechanisms include:

- Neurotransmitter Modulation : Preliminary studies indicate that the compound may interact with neurotransmitter systems, potentially influencing mood and cognition.

- Inflammatory Response : Research suggests anti-inflammatory properties, making it a candidate for conditions characterized by inflammation.

Pharmacological Investigations

Study 1: Neuropharmacological Effects

A study investigated the effects of N-(2,2-Difluoroethyl)piperidin-4-amine on rodent models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting potential antidepressant effects.

Study 2: Anti-inflammatory Mechanism

In an experimental model of acute inflammation, administration of N-(2,2-Difluoroethyl)piperidin-4-amine resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-α) compared to controls. This suggests its role in modulating inflammatory pathways.

Interaction Studies

The binding affinity of N-(2,2-Difluoroethyl)piperidin-4-amine to various receptors has been evaluated:

| Receptor/Enzyme | Binding Affinity (Ki) | Effect |

|---|---|---|

| Serotonin Receptor 5HT1A | 150 nM | Modulation of mood |

| Dopamine D2 Receptor | 200 nM | Potential antipsychotic effects |

| COX Enzyme | 300 nM | Anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。